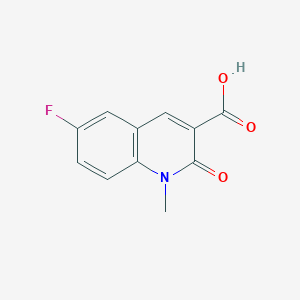

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the quinoline ring. The incorporation of fluorine enhances the compound’s ability to penetrate bacterial cell walls and inhibits bacterial DNA gyrase, making it a potent antibacterial agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with methylamine, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl₂) and sodium acetate (NaOAc) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Halogenation and other substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial properties. It is particularly effective against various Gram-positive and Gram-negative bacteria due to its mechanism of action, which involves inhibiting bacterial DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication and repair.

Case Studies:

- In Vitro Studies: Various derivatives of this compound have been synthesized and tested for their antimicrobial activity using methods like the paper disc diffusion method and minimum inhibitory concentration (MIC) assessments. For example, derivatives showed MIC values ranging from 1 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

- In Vivo Studies: Animal model studies have indicated that these compounds can effectively reduce bacterial load in infections, with effective doses (ED50) reported between 50 to 160 mg/kg against E. coli .

Potential Medical Applications

Given its potent antibacterial properties, there is potential for the development of new antibiotics based on this compound, especially in treating resistant strains of bacteria. The fluoroquinolone class of antibiotics has been widely used; thus, derivatives such as this compound could represent a new frontier in antibiotic therapy.

Industrial Applications

Beyond medicinal uses, this compound may also find applications in:

- Antibacterial Coatings: Due to its antimicrobial properties, it can be incorporated into various materials to create surfaces that inhibit bacterial growth.

Research Findings Summary Table

Mecanismo De Acción

The primary mechanism of action of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial cell division and leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

Ciprofloxacin: Known for its broad-spectrum antibacterial activity.

Ofloxacin: Used to treat a variety of bacterial infections.

Uniqueness

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity and its ability to penetrate bacterial cell walls more effectively than some other fluoroquinolones .

Actividad Biológica

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 1498999-88-4) is a synthetic compound belonging to the quinolone family, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula of this compound is C11H8FNO3 with a molecular weight of 221.19 g/mol. The structure features a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the quinoline ring, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H8FNO3 |

| Molecular Weight | 221.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1498999-88-4 |

The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and induces cell death .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria:

Efficacy Against Bacterial Strains

A study evaluating the minimum inhibitory concentration (MIC) revealed that this compound is effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (S. aureus) strains. The MIC values were found to be significantly lower than those of traditional antibiotics like ciprofloxacin, indicating enhanced potency .

Table: Antibacterial Activity Against Various Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-sensitive S. aureus | 16 |

| Methicillin-resistant S. aureus | 100 |

| Pseudomonas aeruginosa | >100 |

Anticancer Activity

In addition to its antibacterial properties, studies have indicated that derivatives of this compound may possess anticancer activity. For instance, compounds synthesized from similar frameworks have shown promising results in inhibiting cancer cell proliferation in vitro against various cancer cell lines such as MCF-7 (breast cancer) and T24 (bladder cancer) .

Mechanism in Cancer Cells

The anticancer mechanism involves the inhibition of topoisomerase II, leading to cell cycle arrest in the S phase and subsequent apoptosis in cancer cells . This dual action against both bacterial infections and cancer cells makes it a potential candidate for further development in therapeutic applications.

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical family:

- Study on Antimicrobial Activity : A kinetic assay demonstrated that S. aureus was completely inhibited at concentrations as low as 10 µg/mL when treated with derivatives similar to this compound .

- Anticancer Evaluation : Research indicated that certain derivatives showed significant cytotoxicity against MCF-7 cells comparable to doxorubicin (Dox), a standard chemotherapy agent .

Propiedades

IUPAC Name |

6-fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-13-9-3-2-7(12)4-6(9)5-8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJIAFSVLHUQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.